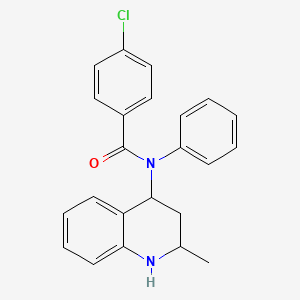

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

説明

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a methyl group at position 2 and a 4-chlorobenzoyl moiety. The compound has been cataloged in chemical databases (e.g., CymitQuimica Ref: 10-F372620) but is currently listed as discontinued, limiting its commercial availability . Its synthesis and characterization remain underreported in peer-reviewed literature, necessitating comparative analysis with structurally similar analogs to infer properties and applications.

特性

IUPAC Name |

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O/c1-16-15-22(20-9-5-6-10-21(20)25-16)26(19-7-3-2-4-8-19)23(27)17-11-13-18(24)14-12-17/h2-14,16,22,25H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKJRARMVTDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide (CAS Number: 305864-39-5) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles and analyzes the available data on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Formula: C₂₃H₂₁ClN₂O

- Molecular Weight: 378.88 g/mol

The structure features a chloro group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

Synthesis

The synthesis of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide has been achieved through various methods involving the coupling of appropriately substituted amines with benzoyl chlorides. The synthetic routes often emphasize optimizing yield and purity while minimizing by-products.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide, including compounds structurally similar to 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide, exhibit antiviral properties. In a study evaluating antiviral activity against Enterovirus 71 (EV71), certain derivatives demonstrated significant inhibitory effects with IC50 values ranging from 5.7 to 12 μM . Although specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.

Anticancer Activity

The anticancer potential of benzamide derivatives has been explored extensively. A recent study highlighted that new imidazole-based N-phenylbenzamide derivatives exhibited IC50 values between 7.5 and 11.1 μM against various cancer cell lines . While direct studies on 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide are scarce, the presence of similar structural motifs in active compounds suggests it may also possess notable anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl and tetrahydroquinoline rings can significantly influence potency and selectivity against biological targets. For instance:

- Chloro substitution at the para position has been associated with enhanced activity in related compounds.

- Tetrahydroquinoline moiety contributes to improved binding affinity with target proteins.

Case Studies

Several studies have investigated related compounds with promising results:

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1e | EV71 | 5.7 ± 0.8 | |

| Compound 4e | Cancer cell lines | 7.5 - 11.1 | |

| Pirodavir (control) | EV71 | 1.3 μg/mL |

These findings suggest that structural modifications can lead to improved biological activity.

類似化合物との比較

Key Observations :

- The tetrahydroquinoline core in the target compound introduces conformational rigidity compared to simpler benzamides like N-(4-chlorophenyl)-2-hydroxybenzamide .

- The presence of dual aryl substituents (phenyl and chlorophenyl) in the target compound and its analog (CAS 351337-71-8) enhances steric bulk, likely influencing binding affinity in receptor-ligand interactions .

Physicochemical Properties

Spectral Characteristics:

- IR Spectroscopy : The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with related benzamides (e.g., N-phenylbenzamide derivatives) . Absence of S-H bands (~2500–2600 cm⁻¹) in analogs with thione groups (e.g., 1,2,4-triazole-thiones) confirms tautomeric stability in similar compounds .

- Mass Spectrometry : Polyisotopic elements (Cl, Br) in analogs simplify fragmentation patterns, as seen in derivatives of 4H-1,3,5-oxadiazines . The benzamide backbone in the target compound may exhibit stability under direct analysis in real-time (DART-MS) conditions, akin to N-phenylbenzamide (PB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。